molecular formula C14H23NO3 B6778586 N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide

N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide

Cat. No.: B6778586
M. Wt: 253.34 g/mol
InChI Key: BZQFCJAXIBLSSQ-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide is a complex organic compound characterized by its unique cyclobutyl and cyclopentyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclobutyl and cyclopentyl intermediates, followed by their coupling through acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and maximize the use of raw materials, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form a ketone.

    Reduction: The oxo group in the cyclopentyl ring can be reduced to a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide: shares similarities with other cyclobutyl and cyclopentyl derivatives.

    Cyclobutylamine: and are simpler analogs that lack the acetamide functionality.

Uniqueness

The uniqueness of this compound lies in its combined cyclobutyl and cyclopentyl structures, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-[2-(3-hydroxycyclobutyl)ethyl]-2-(2-methyl-3-oxocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-9-11(2-3-13(9)17)8-14(18)15-5-4-10-6-12(16)7-10/h9-12,16H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQFCJAXIBLSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC1=O)CC(=O)NCCC2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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